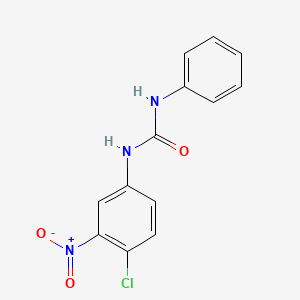1-(4-Chloro-3-nitrophenyl)-3-phenylurea
CAS No.:
Cat. No.: VC10823532
Molecular Formula: C13H10ClN3O3
Molecular Weight: 291.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H10ClN3O3 |
|---|---|
| Molecular Weight | 291.69 g/mol |
| IUPAC Name | 1-(4-chloro-3-nitrophenyl)-3-phenylurea |
| Standard InChI | InChI=1S/C13H10ClN3O3/c14-11-7-6-10(8-12(11)17(19)20)16-13(18)15-9-4-2-1-3-5-9/h1-8H,(H2,15,16,18) |
| Standard InChI Key | OQJDQDXEQHXDSP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1-(4-Chloro-3-nitrophenyl)-3-phenylurea belongs to the arylurea family, with the molecular formula C₁₃H₁₀ClN₃O₃ and a molecular weight of 299.69 g/mol. The structure comprises a urea backbone (-NH-C(=O)-NH-) connecting two aromatic rings: a phenyl group and a 4-chloro-3-nitrophenyl group (Figure 1) . The nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring contribute to its electron-deficient nature, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
General Synthetic Strategy
The compound can be synthesized via nucleophilic addition of aniline to 4-chloro-3-nitrophenyl isocyanate, following methodologies described for analogous phenylurea derivatives . For example, the synthesis of 3-(4-chlorophenyl)-1,1-dimethylurea involves reacting dimethylamine hydrochloride with 4-chlorophenyl isocyanate in tetrahydrofuran (THF) under inert conditions . Adapting this approach:
-
Reagents:
-
4-Chloro-3-nitrophenyl isocyanate
-
Aniline
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., dichloromethane or THF)
-
-
Procedure:
Table 2: Representative Synthesis Conditions
Spectroscopic Characterization
-
¹H NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), urea NH protons (δ 6.3–6.4 ppm, broad), and absence of isocyanate peaks .
-
IR Spectroscopy: Strong absorption bands for urea C=O (~1640 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Biological and Functional Applications
Herbicidal Activity
Structurally related arylureas, such as 1-(2-chloro-4-pyridyl)-3-phenylurea, exhibit potent herbicidal properties by inhibiting photosynthesis or cell division in plants . The nitro and chloro substituents enhance lipid solubility, facilitating membrane penetration and target engagement .
Enzyme Inhibition
Urea derivatives often target bacterial type II topoisomerases, critical for DNA replication . Molecular docking studies could elucidate interactions between the compound’s nitro group and enzyme active sites, a mechanism observed in related thioureas .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the phenyl or nitrophenyl groups could optimize herbicidal or antimicrobial potency. For example:
-
Replacing chloro with fluoro to enhance bioavailability.
-
Introducing sulfonamide moieties to broaden target specificity .
Environmental Degradation Pathways
Investigating photolytic or microbial degradation mechanisms is critical for assessing environmental persistence. Advanced oxidation processes (AOPs) may offer remediation strategies for contaminated sites .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume